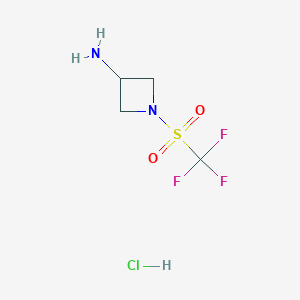

![molecular formula C9H16ClNO2 B2820153 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 1177350-08-1](/img/structure/B2820153.png)

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

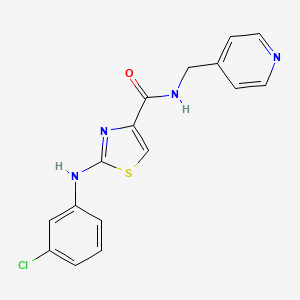

“2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H16ClNO2 . The structure includes a bicyclooctane skeleton, which is a type of cycloalkane with two three-membered rings .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, have been studied for their effects on biocatalysts, such as engineered microbes (Escherichia coli and Saccharomyces cerevisiae), used in fermentative production processes. These acids can inhibit microbial growth at concentrations below the desired yield, impacting the production of biorenewable chemicals. Strategies to increase microbial tolerance include metabolic engineering to alter cell membrane composition and intracellular pH regulation (Jarboe, Royce, & Liu, 2013).

Anticancer Properties of FTY720

Though not directly related to this compound, studies on FTY720, a compound with a carboxylic acid functional group, demonstrate the broader implications of carboxylic acids in medical research. FTY720 has shown preclinical antitumor efficacy across several cancer models, highlighting the potential of carboxylic acid derivatives in cancer therapy (Zhang et al., 2013).

Lactic Acid as a Precursor for Biotechnological Routes

Lactic acid, a hydroxycarboxylic acid, is produced via the fermentation of biomass and serves as a precursor for various chemicals including pyruvic acid, acrylic acid, and lactate ester. This underscores the value of carboxylic acids in synthesizing biodegradable polymers and other green chemistry products, demonstrating the versatility of carboxylic acid derivatives in biotechnological applications (Gao, Ma, & Xu, 2011).

Extraction of Carboxylic Acids Using Supercritical Fluids

The extraction of carboxylic acids from aqueous solutions using supercritical CO2 highlights an efficient method for separating these acids in environmentally friendly ways. This process, relevant for carboxylic acids including this compound, offers higher yield and simplicity compared to traditional methods, illustrating the importance of carboxylic acids in industrial applications (Djas & Henczka, 2018).

Structure-Activity Relationships of Hydroxycinnamic Acids

Hydroxycinnamic acids, a class of carboxylic acids, have been studied for their antioxidant properties, with research focusing on their structure-activity relationships. This research is indicative of the broader interest in understanding how the structural features of carboxylic acids influence their biological activities, which could be relevant for derivatives like this compound (Razzaghi-Asl et al., 2013).

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that this compound is a highly constrained bicyclic β-amino acid, with a sterically hindered bridgehead primary amine and an endocyclic chiral center . This structure drastically reduces conformational freedom and strongly impacts the spatial orientation of the appended functionalities and the conformation of adjacent building blocks .

Biochemical Pathways

It is known that this compound has been incorporated into oligomers to successfully stabilize original structures in foldamer science .

Result of Action

It is known that this compound has been used in the design of various stable peptide/peptidomimetic helical structures .

Orientations Futures

Propriétés

IUPAC Name |

2-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJXZZKNNUCVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

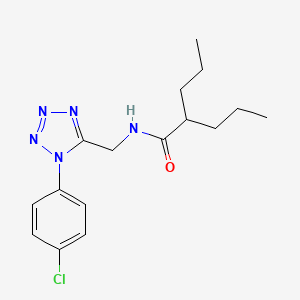

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2820073.png)

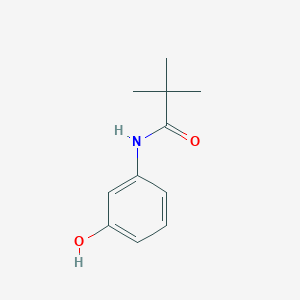

![Oxiran-2-yl-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2820074.png)

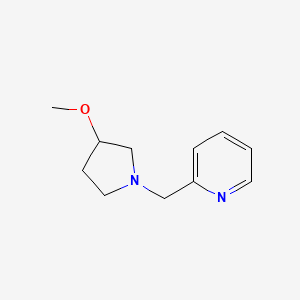

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)